6-Chloromethyl-imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-(chloromethyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYSNCZGGNUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis via Halogenated Ketone Intermediates
A foundational method involves the condensation of 2-aminothiazoles with halogenated ketones, followed by cyclization and functionalization. Bratulescu et al. demonstrated this approach using 4-chloromethyl-ω-bromoacetophenone and 2-aminothiazole in acetonitrile . The reaction proceeds via:
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Formation of ammonium salts through nucleophilic substitution at the thiazole nitrogen.
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Intramolecular cyclization to yield the imidazo[2,1-b]thiazole core.
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Arbuzov reaction with triethyl phosphite to introduce phosphonate groups, though chloromethyl derivatives are obtained by varying halogen sources .
Key parameters include:
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Solvent : Acetonitrile for optimal solubility and reaction kinetics.
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Temperature : Reflux conditions (80–100°C) to drive cyclization .
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Yield : 50–70% over three steps, with purity confirmed via IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹) .
Direct Chlorination of Hydroxymethyl Precursors
A streamlined one-step chlorination method leverages 3-methyl-6-hydroxymethyl-imidazo[2,1-b]thiazole and thionyl chloride (SOCl₂) . As detailed in Example 26 of PrepChem’s protocol :
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Reaction Setup : 10 g of hydroxymethyl precursor is refluxed in 100 mL SOCl₂ for 2 hours.
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Workup : Excess SOCl₂ is removed under vacuum, and the residue is washed with ice-cold water to isolate the chloromethyl product .
Optimization Notes :
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Stoichiometry : A 10:1 molar ratio of SOCl₂ to precursor ensures complete conversion.
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Safety : HCl gas evolution necessitates trapping with NaOH scrubbers .
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Yield : 62–68% with >95% purity by ¹H NMR (δ 3.90 ppm for CH₂Cl) .
Sulfonation-Chlorination Cascade for Industrial Scalability
A patent by CA2703300A1 describes a one-pot sulfonation-chlorination process for 6-substituted imidazo[2,1-b]thiazoles :
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Sulfonation : 6-Chloroimidazo[2,1-b]thiazole is treated with chlorosulfonic acid at 120°C, generating a sulfonyl chloride intermediate.
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Quenching : The intermediate is precipitated by ice-water quenching, yielding 6-chloromethyl derivatives after purification .
Advantages :
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Scalability : 60–70% yield on multi-gram scales.
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Purity : IR spectra confirm sulfonyl group incorporation (1188 cm⁻¹ for S=O) .
Metal-Free Synthesis Using Selectfluor
A contemporary approach avoids metal catalysts by employing Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an oxidant . Thioimidazoles react with ketones under mild conditions:
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Electrophilic Thiolation : Selectfluor oxidizes thioimidazole to a sulfur cation, which reacts with ketones’ α-carbon.
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Cyclization : Spontaneous ring closure forms the imidazo[2,1-b]thiazole scaffold .
Conditions :
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Solvent : Acetonitrile or DMF at 25–40°C.
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Scope : Compatible with aryl and alkyl ketones (e.g., acetophenone, cyclohexanone) .
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Yield : 65–85%, with steric hindrance reducing efficiency for bulky substituents .
Comparative Analysis of Synthetic Routes
Analytical Validation and Applications
Structural Confirmation :
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¹H NMR : Chloromethyl protons resonate at δ 3.90–4.10 ppm as doublets .
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Mass Spectrometry : [M+H]⁺ peaks at m/z 172.64 confirm molecular weight .
Pharmaceutical Relevance :
Chemical Reactions Analysis
Types of Reactions
6-Chloromethyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio-substituted imidazo[2,1-b]thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloromethyl-imidazo[2,1-b]thiazole can be synthesized through various methods, including one-step processes that yield high purity and good yields. These methods often involve the reaction of thiazole derivatives with chloromethylating agents, resulting in valuable intermediates for further chemical transformations .
The imidazo[2,1-b]thiazole scaffold has been extensively studied for its biological activities, including:
- Antimicrobial Activity : Compounds derived from this scaffold exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and various viral strains, including those responsible for feline diseases .
- Antiviral Properties : Recent studies have identified several derivatives that demonstrate potent antiviral activity against viruses such as Coxsackie B4 and Feline coronavirus. The mechanism of action often involves the inhibition of viral replication pathways .
- Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. They have shown promise in inhibiting tumor cell proliferation in vitro, suggesting a pathway for future cancer therapies .
Case Study 1: Antitubercular Activity
A study synthesized a series of acyl-hydrazone derivatives of imidazo[2,1-b]thiazole and tested their antitubercular activity using the Microplate Alamar Blue Assay. Compounds 5a-c exhibited promising results with MIC values comparable to established antitubercular drugs. The study emphasized the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antiviral Efficacy
Research on a library of imidazo[2,1-b]thiazole analogues revealed that certain compounds displayed enhanced selectivity for human constitutive androstane receptor activation over other receptors, indicating potential use in treating liver-related diseases or metabolic disorders. The compounds were tested in human hepatocyte models, demonstrating lower cytotoxicity compared to existing treatments .
Summary of Pharmacological Activities
The following table summarizes the pharmacological activities associated with 6-chloromethyl-imidazo[2,1-b]thiazole derivatives:
| Activity Type | Specific Actions | Notable Compounds |
|---|---|---|
| Antibacterial | Effective against gram-positive bacteria | Levamisole |
| Antiviral | Inhibits replication of specific viruses | CITCO analogues |
| Antitubercular | Inhibits Mycobacterium tuberculosis | Various synthesized derivatives |
| Antitumor | Inhibits cancer cell proliferation | Selected derivatives |
Conclusion and Future Directions
The compound 6-chloromethyl-imidazo[2,1-b]thiazole holds substantial promise in drug development due to its diverse biological activities and the ability to serve as a precursor for various therapeutic agents. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full potential across different therapeutic areas.
Mechanism of Action
The mechanism of action of 6-Chloromethyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential cofactors required for bacterial growth .
Comparison with Similar Compounds
6-Chloro vs. 6-Chloromethyl Derivatives
- 6-Chloro-imidazo[2,1-b]thiazole Derivatives : Compounds like 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride () exhibit sulfonyl chloride functionality, enabling covalent interactions with biological targets. In contrast, the chloromethyl group in 6-chloromethyl derivatives may act as a leaving group or participate in alkylation reactions, influencing cytotoxicity or antimicrobial activity.
- Antitubercular Activity: The 5-nitroso derivative of 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole demonstrated potent antitubercular activity (MIC: <1 µg/mL), outperforming non-chlorinated analogues . This highlights the critical role of chloro substituents at the 6-position in enhancing bioactivity.
Substituents at Other Positions
- 2-Chloro Derivatives : 2-Chloro-6-p-chlorophenylimidazo[2,1-b]thiazole showed moderate antitubercular activity, but its 5-nitroso derivative became significantly more potent, suggesting nitroso groups synergize with chloro substituents .
- C-5 Modifications: Substituents at the 5-position (e.g., cyanomethyl in 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole) correlate with antisecretory activity in gastric glands (IC₅₀: ~10 µM), indicating position-specific effects on function .
Comparison with Pharmacologically Active Analogues
Levamisole
Levamisole, a 6-phenyl-substituted imidazo[2,1-b]thiazole, is a clinically approved antihelminthic and immunomodulator. Unlike 6-chloromethyl derivatives, Levamisole’s phenyl group enhances binding to acetylcholine receptors in parasites. The chloromethyl group’s smaller size and higher reactivity may redirect activity toward different targets, such as bacterial enzymes or cancer cell receptors .
Anticancer Derivatives
- VEGFR Inhibitors : Imidazo[2,1-b]thiazole acetamide derivatives (e.g., N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) inhibit vascular endothelial growth factor receptors (VEGFR) with IC₅₀ values <1 µM. The chloromethyl group’s electrophilicity could enhance covalent binding to kinase domains, though this requires experimental validation .
- COX-2 Inhibitors : N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC₅₀ COX-2: 0.08 µM) demonstrates that bulky substituents at C-5 improve selectivity. Chloromethyl groups at C-6 may similarly fine-tune selectivity via steric effects .
Physicochemical and Electronic Properties
Crystal Structure and Planarity
The imidazo[2,1-b]thiazole core is planar (r.m.s. deviation: 0.003 Å), as seen in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole.
Electronic Effects
- Chloromethyl (-CH₂Cl) is more electron-withdrawing than methyl (-CH₃) but less than sulfonyl chloride (-SO₂Cl). This intermediate electronegativity could balance reactivity and stability, making it suitable for prodrug designs .
- In Ir(III) phosphorescent complexes, substituents like trifluoromethyl (-CF₃) lower triplet energy levels, shifting emission wavelengths. Chloromethyl’s moderate electron-withdrawing effect might similarly tune luminescence properties in optoelectronic applications .
Data Tables
Table 1: Key Imidazo[2,1-b]thiazole Derivatives and Their Activities
Table 2: Substituent Effects on Photophysical Properties in Ir(III) Complexes
| Ligand Substituent | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 6-Ph (mpmt) | 585–637 | 14.3–23.8 |
| 6-(4-CF₃Ph) (mtfpmt) | 417–419 | 8.5–28.2 |
| 6-Naphthyl (mn2mt) | 562–609 | 9.7–55.5 |
Biological Activity
6-Chloromethyl-imidazo[2,1-b]thiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
6-Chloromethyl-imidazo[2,1-b]thiazole has the molecular formula CHClNS and a molecular weight of 172.63 g/mol. The compound features a chloromethyl group at the 6-position of the imidazo[2,1-b]thiazole structure, which enhances its reactivity and biological potential. The unique combination of imidazole and thiazole rings contributes to its diverse interactions with biological targets .
The biological activity of 6-Chloromethyl-imidazo[2,1-b]thiazole is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include inhibition of key kinases and disruption of tubulin dynamics, which are crucial for cell division . For instance, compounds derived from this scaffold have shown efficacy against Hepatitis C virus (HCV) NS4B with EC values as low as 16 nM .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis by inhibiting pantothenate synthetase, a critical enzyme for bacterial growth . Additionally, it has shown potential against other pathogens, suggesting a broad-spectrum antimicrobial profile.
- Enzyme Inhibition : Studies have highlighted its role as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to cancer signaling pathways, thereby affecting tumor growth and proliferation .
Table 1: Biological Activities of 6-Chloromethyl-imidazo[2,1-b]thiazole
Case Studies
- Anticancer Efficacy : A study evaluated several imidazo[2,1-b]thiazole derivatives for their anticancer properties. Among them, one derivative showed significant activity against breast cancer cells by inducing apoptosis through kinase inhibition. This highlights the potential for developing targeted therapies based on this scaffold .
- Antimicrobial Action : Another study focused on the synthesis of novel derivatives aimed at enhancing antimicrobial activity against resistant strains of bacteria. The results indicated that modifications to the chloromethyl group could improve efficacy against Mycobacterium tuberculosis while maintaining low toxicity profiles .
Q & A
Q. How to reconcile conflicting SAR data across studies?
- Methodology : Meta-analysis of substituent effects is critical. While -NO₂ enhances antitubercular activity, it may reduce solubility, limiting in vivo efficacy . Context-dependent effects (e.g., assay type, bacterial strain) must be controlled. For example, IT10 inhibited Mtb H37Ra but not NTMs, highlighting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
